4-Bromo-3-nitrobenzenethiol

Descripción general

Descripción

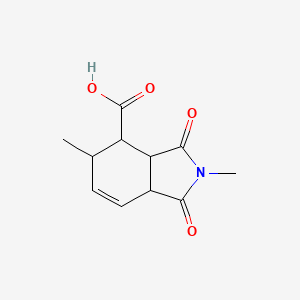

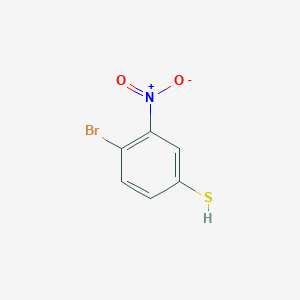

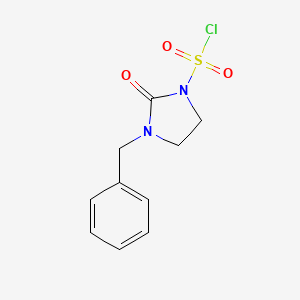

4-Bromo-3-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has gained immense attention from researchers around the world.

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitrobenzenethiol consists of a benzene ring substituted with a bromine atom, a nitro group, and a thiol group . The exact spatial arrangement of these substituents can influence the compound’s properties and reactivity.Aplicaciones Científicas De Investigación

Spectroscopic Analysis

4-Bromo-3-nitrobenzenethiol: has been investigated through electronic structure calculations based on Density Functional Theory (DFT), which are crucial in understanding the vibrational assignments and geometrical parameters of molecules . This compound’s spectroscopic properties, such as its FTIR and FT-Raman spectra, are valuable for identifying and characterizing molecular structures in both research and industrial settings.

Organic Synthesis

As an organic building block, 4-Bromo-3-nitrobenzenethiol plays a significant role in the synthesis of complex organic compounds. Its functional groups make it a versatile reagent for constructing pharmaceuticals, agrochemicals, and other organic materials .

Materials Science

Biomedical Research

This compound’s potential in biomedical research is linked to the synthesis of metal nanoparticles, which have applications in drug delivery systems, diagnostics, and imaging technologies. The reactivity of 4-Bromo-3-nitrobenzenethiol can be harnessed to create nanoparticles with specific functionalities .

Analytical Chemistry

Industrial Applications

The compound is involved in bulk custom synthesis and is a key intermediate in the manufacturing of various industrial chemicals. Its properties are exploited in processes that require precise chemical reactions and product formulations .

Environmental Impact Studies

While not directly an application, understanding the environmental impact of 4-Bromo-3-nitrobenzenethiol is crucial. Research into its behavior in the environment, potential toxicity, and degradation can inform safe handling practices and regulatory compliance .

Advanced Research

Finally, 4-Bromo-3-nitrobenzenethiol is a subject of advanced research in fields like nanotechnology and quantum chemistry, where its unique properties are explored to develop new technologies and materials .

Mecanismo De Acción

Target of Action

It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact biological or chemical context in which the compound is used.

Mode of Action

The mode of action of 4-Bromo-3-nitrobenzenethiol involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position, leading to the formation of a new compound .

Biochemical Pathways

It is known that nitrobenzene and similar compounds can affect various metabolic pathways in bacteria . These compounds can overcome the metabolic block imposed by nitro-substituents on aromatic compounds . The specific pathways affected would depend on the organism and the environmental conditions.

Action Environment

The action, efficacy, and stability of 4-Bromo-3-nitrobenzenethiol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, the rate of free radical reactions can be affected by temperature . Additionally, the compound’s stability could be influenced by pH and the presence of oxidizing or reducing agents.

Propiedades

IUPAC Name |

4-bromo-3-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRPRXLDLXKKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

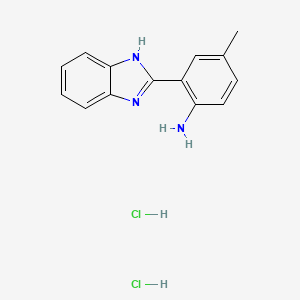

![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)

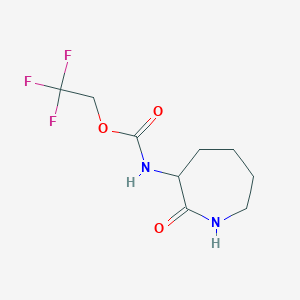

![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)

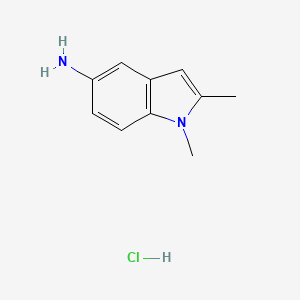

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)